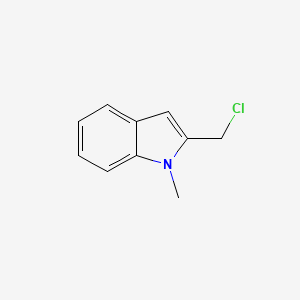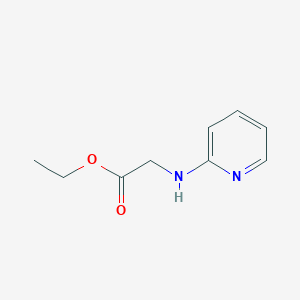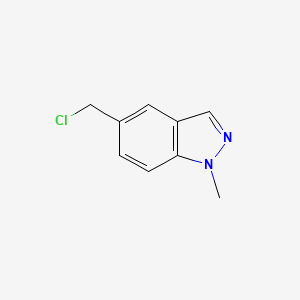
1-(3-Methylnaphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylnaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a methyl group at the third position and an ethanone group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylnaphthalen-2-yl)ethan-1-one typically involves Friedel-Crafts acylation of 3-methylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron.
Major Products:
Oxidation: 3-Methylnaphthalene-2-carboxylic acid.
Reduction: 1-(3-Methylnaphthalen-2-yl)ethanol.
Substitution: 1-(3-Bromonaphthalen-2-yl)ethan-1-one.
Scientific Research Applications
1-(3-Methylnaphthalen-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylnaphthalen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. Its aromatic structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(Naphthalen-2-yl)ethan-1-one
- 1-(3-Hydroxynaphthalen-2-yl)ethan-1-one
- 1-(3-Methylnaphthalen-2-yl)ethanol
Comparison: 1-(3-Methylnaphthalen-2-yl)ethan-1-one is unique due to the presence of the methyl group at the third position, which influences its chemical reactivity and physical properties. Compared to 1-(Naphthalen-2-yl)ethan-1-one, the methyl group provides steric hindrance, affecting the compound’s ability to undergo certain reactions. The hydroxyl derivative, 1-(3-Hydroxynaphthalen-2-yl)ethan-1-one, exhibits different solubility and hydrogen bonding characteristics, making it suitable for different applications.
Properties
CAS No. |
30835-53-1 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(3-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)8-13(9)10(2)14/h3-8H,1-2H3 |
InChI Key |
ONZFOFZTEFYDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



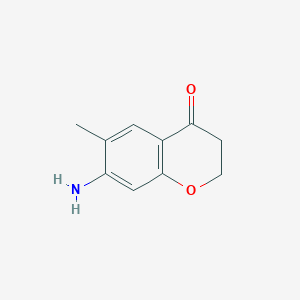

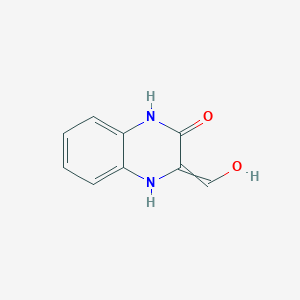
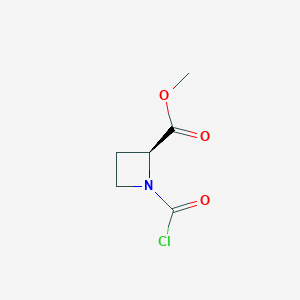

![2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide](/img/structure/B11910259.png)
